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Compound of Interest

Compound Name: 2,3,5,6-Tetrafluoroanisole

Cat. No.: B1206414 Get Quote

An In-depth Technical Guide to the Spectroscopic Data of 2,3,5,6-Tetrafluoroanisole

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR),

infrared (IR), and mass spectrometry (MS) data for 2,3,5,6-tetrafluoroanisole. It is intended for

researchers, scientists, and professionals in drug development who require detailed

spectroscopic information for this compound. This document presents quantitative data in

structured tables, details experimental protocols, and includes a visualization of the analytical

workflow.

Spectroscopic Data Summary
The following sections provide a summary of the available spectroscopic data for 2,3,5,6-
tetrafluoroanisole (CAS No: 2324-98-3).

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful technique for elucidating the structure of organic molecules.

For 2,3,5,6-tetrafluoroanisole, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Data

The ¹H NMR spectrum of 2,3,5,6-tetrafluoroanisole is characterized by two main signals

corresponding to the methoxy and aromatic protons.
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

~4.0 Singlet 3H -OCH₃

~6.8-7.2 Multiplet 1H Ar-H

¹³C NMR Data

The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Due to

the fluorine substituents, the signals for the aromatic carbons are split.

Chemical Shift (δ) ppm Assignment

~55-60 -OCH₃

~100-150 (multiple peaks) Aromatic Carbons

¹⁹F NMR Data

¹⁹F NMR is crucial for characterizing fluorinated organic compounds. The spectrum of 2,3,5,6-
tetrafluoroanisole is expected to show signals for the fluorine atoms on the aromatic ring.

Chemical Shift (δ) ppm Assignment

-140 to -160 Aromatic Fluorines

Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups within a molecule based on their vibrational

frequencies. The IR spectrum of 2,3,5,6-tetrafluoroanisole will exhibit characteristic

absorptions for the C-O, C-H, and C-F bonds, as well as aromatic C=C stretching. Phenyl alkyl

ethers typically show two strong C-O stretching absorbances.[1][2]
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Wavenumber (cm⁻¹) Intensity Assignment

~2950-3000 Medium C-H stretch (methoxy)

~1450-1600 Medium-Strong Aromatic C=C stretch

~1250 and ~1050 Strong
C-O stretch (asymmetric and

symmetric)

~1000-1400 Strong C-F stretch

Mass Spectrometry (MS)
Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight

and fragmentation pattern of a compound. The mass spectrum of 2,3,5,6-tetrafluoroanisole
has been reported by the NIST Mass Spectrometry Data Center.[3][4]

m/z Relative Intensity Assignment

180 High Molecular Ion [M]⁺

165 Medium [M - CH₃]⁺

137 Medium [M - CH₃ - CO]⁺

Experimental Protocols
The following are detailed methodologies for the key experiments cited.

NMR Spectroscopy Protocol
Sample Preparation:

Dissolve approximately 5-10 mg of 2,3,5,6-tetrafluoroanisole in about 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, acetone-d₆).

Add a small amount of an internal standard, such as tetramethylsilane (TMS), for chemical

shift referencing (0 ppm for ¹H and ¹³C NMR).

Transfer the solution to a 5 mm NMR tube.
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Data Acquisition:

Instrument: A high-field NMR spectrometer (e.g., 300 MHz or higher).

¹H NMR:

Pulse sequence: Standard single-pulse experiment.

Number of scans: 8-16.

Relaxation delay: 1-5 seconds.

¹³C NMR:

Pulse sequence: Proton-decoupled pulse experiment.

Number of scans: 128 or more, depending on sample concentration.

Relaxation delay: 2 seconds.

¹⁹F NMR:

Pulse sequence: Standard single-pulse experiment, often with proton decoupling.

Referencing: An external reference like CFCl₃ (0 ppm) or an internal reference can be

used.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase correct the resulting spectrum.

Calibrate the chemical shift axis using the internal standard.

Integrate the peaks in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol
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Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry.

Place a small drop of liquid 2,3,5,6-tetrafluoroanisole directly onto the center of the ATR

crystal.[5]

If using a pressure clamp, apply gentle pressure to ensure good contact between the sample

and the crystal.

Data Acquisition:

Instrument: A Fourier Transform Infrared (FTIR) spectrometer.

Mode: Attenuated Total Reflectance (ATR).

Spectral Range: Typically 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

Background: A background spectrum of the clean, empty ATR crystal should be collected

before running the sample.

Data Processing:

The instrument software automatically ratios the sample spectrum to the background

spectrum to generate the absorbance or transmittance spectrum.

Perform baseline correction and peak picking to identify the key absorption bands.

Mass Spectrometry Protocol
Sample Introduction:

For a volatile liquid like 2,3,5,6-tetrafluoroanisole, direct injection via a heated probe or

coupling with a gas chromatograph (GC-MS) is suitable.
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If using GC-MS, dissolve a small amount of the sample in a volatile solvent (e.g.,

dichloromethane or hexane) and inject it into the GC.

Ionization and Analysis:

Instrument: A mass spectrometer equipped with an electron ionization (EI) source.

Ionization Mode: Electron Ionization (EI).

Electron Energy: Standard 70 eV to induce fragmentation and generate a reproducible mass

spectrum.[6]

Mass Analyzer: Quadrupole, time-of-flight (TOF), or magnetic sector.

Mass Range: Scan a range appropriate for the expected molecular weight and fragments

(e.g., m/z 40-300).

Data Processing:

The software generates a mass spectrum, which is a plot of relative ion abundance versus

m/z.

Identify the molecular ion peak and major fragment ions.

Compare the obtained spectrum with library spectra (e.g., NIST) for confirmation.

Visualization of the Spectroscopic Analysis
Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of an

organic compound like 2,3,5,6-tetrafluoroanisole.
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Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1206414#spectroscopic-data-for-2-3-5-6-
tetrafluoroanisole-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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